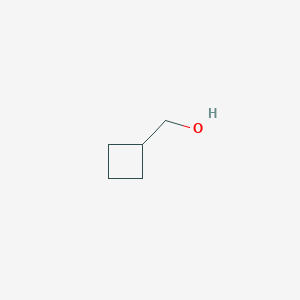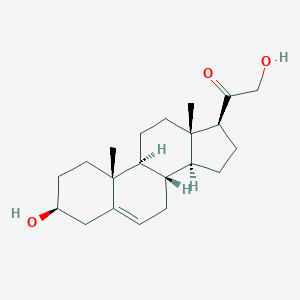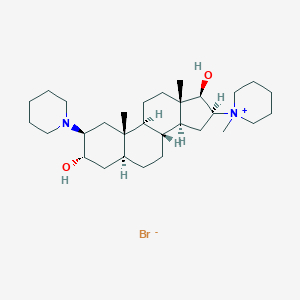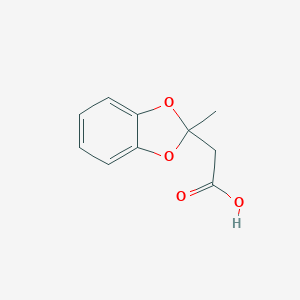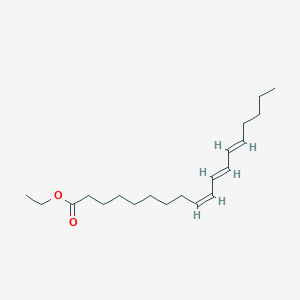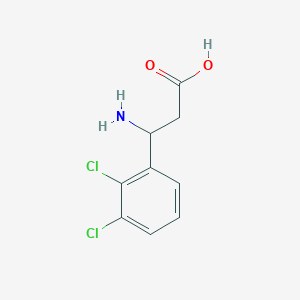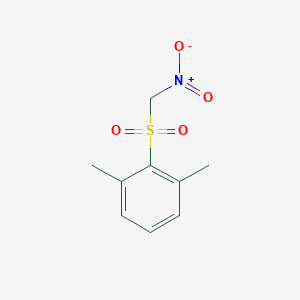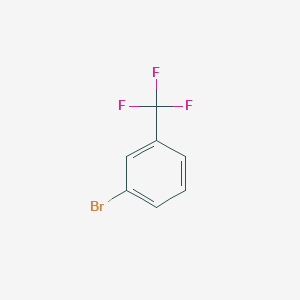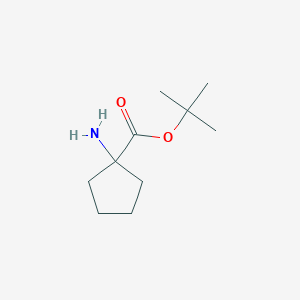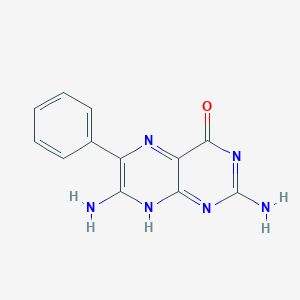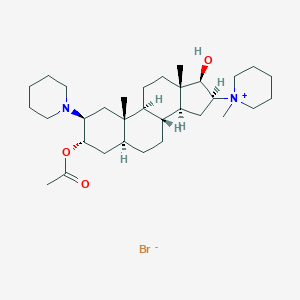
17-Deacetyl vecuronium bromide
説明
Synthesis Analysis
The synthesis of vecuronium bromide, and by extension its derivatives like 17-deacetyl vecuronium bromide, involves a multi-step chemical process starting from precursors such as 5-androst-2-en-17-one. This process includes esterification, oxidation, ring opening, reduction, acetylation, and methylation with bromomethane, resulting in the formation of vecuronium bromide with a reported overall yield of 13.7% to 19.6% (Zhao Shi-kui, 2006); (Jiang Hong, 2009). Modifications to this synthesis pathway could lead to the production of 17-deacetyl vecuronium bromide by altering the acetylation step or introducing a deacetylation stage.
Molecular Structure Analysis
Vecuronium bromide's molecular structure has been elucidated through crystallographic and spectroscopic studies, providing insights into its molecular geometry, conformation, and interactions. Its crystal structure has been determined, highlighting the axial conformation of its substituents and offering a basis for understanding the structure of derivatives like 17-deacetyl vecuronium bromide (H. Kooijman et al., 1992).
科学的研究の応用
Vecuronium bromide is a nondepolarizing neuromuscular blocking agent with several applications, primarily in the field of anesthesiology . Here are some of its key uses:
-
General Anesthesia
- Vecuronium bromide is used as an adjunct to general anesthesia .
- It provides skeletal muscle relaxation during surgery, which helps prevent involuntary muscle movements and provides surgeons with a clear operating field .
- It is administered intravenously, and its effects are greatest at about 4 minutes and last for up to an hour .
-
Endotracheal Intubation
- Vecuronium bromide is used to facilitate endotracheal intubation .
- Endotracheal intubation is a procedure where a tube is placed into the windpipe (trachea) through the mouth or nose. This is often done to open the airway for breathing and to administer certain drugs .
- While other agents such as suxamethonium (succinylcholine) or rocuronium are generally preferred if this needs to be done quickly, vecuronium bromide can also be used .
-
Mechanical Ventilation
- Vecuronium bromide is used to provide skeletal muscle relaxation during mechanical ventilation .
- Mechanical ventilation is a method to assist or replace spontaneous breathing. It may involve a machine called a ventilator or the breathing may be assisted by a registered nurse, physician, or other suitable person compressing a bag or set of bellows .
-
Facilitation of Small Bowel Intubation
- Vecuronium bromide can be used to facilitate small bowel intubation .
- Small bowel intubation is a procedure where a tube is inserted through the nose or mouth and passed through the stomach into the small intestine. This is often done for diagnostic purposes or for the administration of medication .
-
Smooth Muscle Relaxation Prior to Radiological Procedures
-
Adjunct in General Anesthesia
Safety And Hazards
特性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMFSDSQRHLDG-FMCCZJBLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Deacetyl vecuronium bromide | |
CAS RN |
50587-95-6 | |
| Record name | Piperidinium, 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50587-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Deacetylvecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidinium,1-[(2beta,3alpha,5alpha,16beta,17beta)-3-(acetyloxy)-17-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17-DEACETYL VECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S61ZS49CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



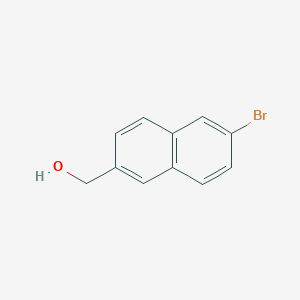
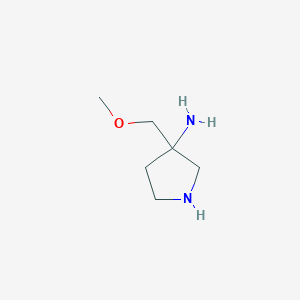
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
dimethyl-](/img/structure/B45161.png)
